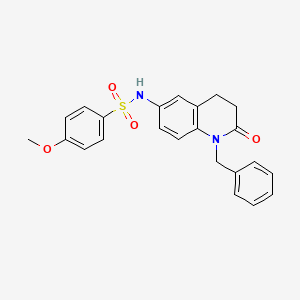

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

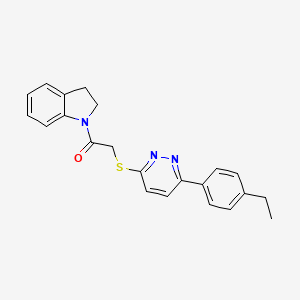

Molecular Structure Analysis

The phenyl N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate molecule, which is structurally similar, contains a total of 51 bond(s). There are 31 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 (thio-) carbamate(s) (aromatic) .Applications De Recherche Scientifique

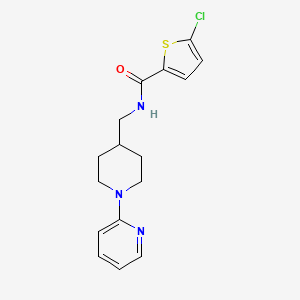

Pharmacological Potential

N-substituted benzene sulfonamide derivatives, including molecules structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, have been explored for their pharmacological properties. For instance, a study on quinazoline derivatives explored their potential as diuretic and antihypertensive agents, highlighting the significance of such compounds in cardiovascular health research (Rahman et al., 2014).

Synthesis and Characterization

The synthesis and characterization of similar compounds have been a focus of several studies. One such study described the synthesis of a variety of benzonitrile derivatives using a rhodium-catalyzed cyanation process, indicating the versatility of these compounds in chemical synthesis (Chaitanya et al., 2013). Another study involved the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety as potential antitumor agents, showcasing their relevance in cancer research (Alqasoumi et al., 2010).

Antimicrobial Applications

Compounds structurally related to this compound have been investigated for their antimicrobial properties. A study focused on the synthesis of novel benzenesulfonamide derivatives and their evaluation as antimicrobial agents, highlighting their potential utility in combating microbial infections (Vanparia et al., 2010).

Anticancer Research

There is significant interest in the potential anticancer properties of sulfonamide derivatives. Research has been conducted on synthesizing new sulfonamide derivatives and evaluating their pro-apoptotic effects in cancer cells, demonstrating their potential application in cancer treatment (Cumaoğlu et al., 2015).

Molecular Mechanisms in Cancer

The exploration of molecular mechanisms in cancer treatment using compounds like this compound is an active area of research. Studies have synthesized and tested various derivatives for their in vitro anticancer activity, providing insights into their mechanism of action and potential therapeutic applications (Habib et al., 2013).

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-29-20-9-11-21(12-10-20)30(27,28)24-19-8-13-22-18(15-19)7-14-23(26)25(22)16-17-5-3-2-4-6-17/h2-6,8-13,15,24H,7,14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUORPLYKSWZNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)

![2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2384129.png)

![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384136.png)

![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)

![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)

![3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2384147.png)